

Applications of BODIPY FL C12 in Lipid Metabolism Studies: A Technical Guide

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Compound of Interest

Compound Name: *Bodipy FL C12*

Cat. No.: *B15600025*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY FL C12, a fluorescently labeled fatty acid analog, has emerged as an indispensable tool for investigating the intricate processes of lipid metabolism. This lipophilic probe consists of a boron-dipyrromethene (BODIPY) fluorophore attached to a 12-carbon alkyl chain.^[1] Its exceptional photophysical characteristics, including high fluorescence quantum yield, photostability, and sharp emission spectra, make it ideal for a wide range of applications in cellular biology.^{[1][2]} The BODIPY dye is relatively insensitive to the polarity and pH of its environment, ensuring stable fluorescence under various physiological conditions.^{[2][3]} The C12 lauric acid tail allows it to be readily taken up by cells and incorporated into lipid-rich structures like cell membranes and lipid droplets, effectively mimicking the behavior of natural long-chain fatty acids.^{[1][4]}

Core Principles and Mechanism of Action

BODIPY FL C12 serves as a tracer for lipid trafficking and metabolism.^[4] Upon introduction to cells, it is transported across the plasma membrane and subsequently participates in downstream metabolic pathways. The 12-carbon chain, coupled with the BODIPY moiety, gives the conjugate a biological resemblance to an 18-carbon fatty acid.^[4] Once inside the cell, it is esterified into complex lipids, such as neutral lipids (triglycerides and cholesteryl esters) and phospholipids.^{[4][5]} This incorporation allows researchers to visualize and track the dynamic processes of fatty acid uptake, intracellular transport, storage within lipid droplets, and

mobilization.[1][6] Its ability to be integrated into neutral lipids makes it a powerful tool for specifically staining and observing lipid droplets in both live and fixed cells.[2][6]

Key Applications in Lipid Metabolism Research

Fatty Acid Uptake and Transport

BODIPY FL C12 is extensively used to quantify the uptake of long-chain fatty acids into cells. Its fluorescence allows for real-time monitoring of uptake kinetics in various cell types, including adipocytes and hepatocytes.[5][7] This application is crucial for studying the function of fatty acid transport proteins (FATPs) and for identifying potential inhibitors.[4][8] High-throughput screening (HTS) assays have been developed using **BODIPY FL C12** to screen for small molecules that modulate fatty acid uptake.[8][9] These assays often employ a quenching agent, such as Trypan Blue, to eliminate extracellular fluorescence, thereby ensuring that the measured signal originates solely from internalized probes.[9]

Lipid Droplet Dynamics

Visualizing the life cycle of lipid droplets (LDs) is a primary application of **BODIPY FL C12**. [6][10] As cells esterify the fluorescent fatty acid into triglycerides, it accumulates in the neutral lipid core of LDs, allowing for high-resolution imaging of their formation, growth, fusion, and degradation (lipolysis).[6][11] This enables researchers to study the impact of various stimuli, such as nutrient availability or drug treatments, on cellular energy storage.[11][12] The probe's compatibility with both live-cell imaging and fixed-cell analysis makes it versatile for studying both the dynamic behavior and the static morphology of lipid droplets.[6]

Intracellular Lipid Trafficking

BODIPY FL C12 allows for the tracing of fatty acid movement between different cellular organelles. Researchers can follow the path of the fluorescent analog from the plasma membrane to the endoplasmic reticulum, where esterification occurs, and then to lipid droplets for storage.[13] It is also used to study the trafficking of lipids from lipid droplets to mitochondria for β -oxidation, providing insights into cellular energy homeostasis.[14][15]

Quantitative Data Summary

For ease of comparison, key quantitative data related to **BODIPY FL C12** are summarized in the tables below.

Table 1: Photophysical Properties of **BODIPY FL C12**

Property	Value	Reference(s)
Excitation Maximum	~502 nm	[16]
Emission Maximum	~511 nm	[16]
Molecular Weight	418.34 g/mol	[16]
Recommended Solvent	DMSO	[2] [16]

Table 2: Typical Experimental Parameters for **BODIPY FL C12** Applications

Application	Cell Type	Concentration	Incubation Time	Reference(s)
Lipid Droplet Staining	Adherent Cells	1-10 μ M	5-30 min	[2]
Fatty Acid Uptake Assay	3T3-L1 Adipocytes	2 μ M	1-60 min	[7] [17]
Live-Cell Imaging	Hepatocytes	6 μ M	15 min - 16 h	[5]
HTS for FA Uptake Inhibitors	Yeast (expressing FATP2)	2.5-100 μ M	12 sec intervals	[9]

Table 3: Example Quantitative Data of **BODIPY FL C12** Uptake

Cell Type	Condition	BODIPY FL C12 Uptake (RFU/ μ g protein)	Reference(s)
Human Cytotrophoblast	4 hours in culture	$1.8 \times 10^3 \pm 37$	[4]
Syncytial Giant Cells	72 hours in culture	$7 \times 10^2 \pm 74$	[4]
RFU = Relative Fluorescence Units			

Experimental Protocols

Protocol 1: Staining of Lipid Droplets in Adherent Cells

This protocol is adapted for fluorescence microscopy of lipid droplets in cultured adherent cells.

- Cell Preparation: Seed adherent cells on sterile coverslips or in imaging-compatible plates and culture until the desired confluency is reached.
- Working Solution Preparation: Prepare a 10 mM stock solution of **BODIPY FL C12** by dissolving 1 mg in 382 μ L of DMSO.[2] Dilute this stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-10 μ M.[2]
- Staining: Remove the culture medium from the cells. Add the **BODIPY FL C12** working solution and incubate at room temperature or 37°C for 5-30 minutes, protected from light.[2]
- Washing: Aspirate the staining solution and wash the cells twice with fresh, pre-warmed culture medium or PBS for 5 minutes each time.[2]
- Imaging: Mount the coverslip on a slide or image the plate directly using a fluorescence microscope with appropriate filter sets (e.g., excitation at 488 nm and emission collection at 500-530 nm).[5]

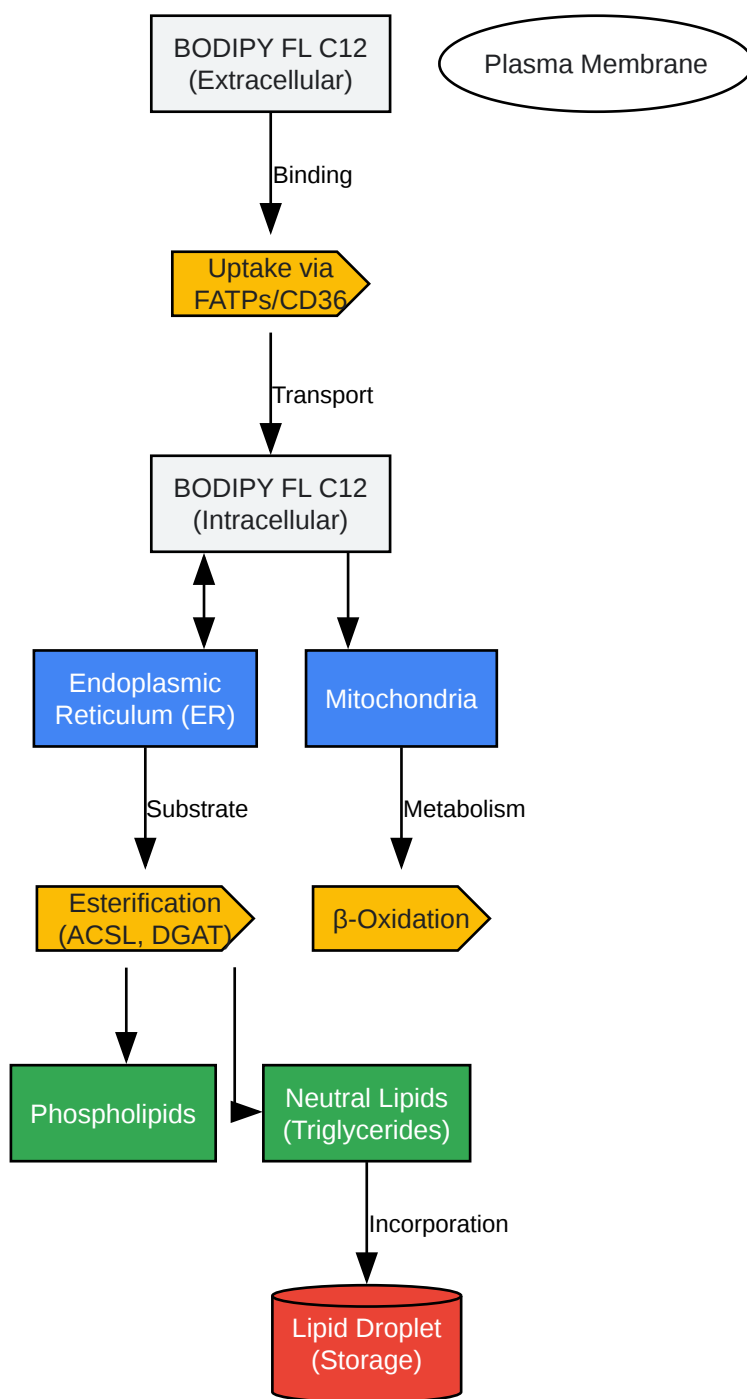
Protocol 2: High-Throughput Fatty Acid Uptake Assay

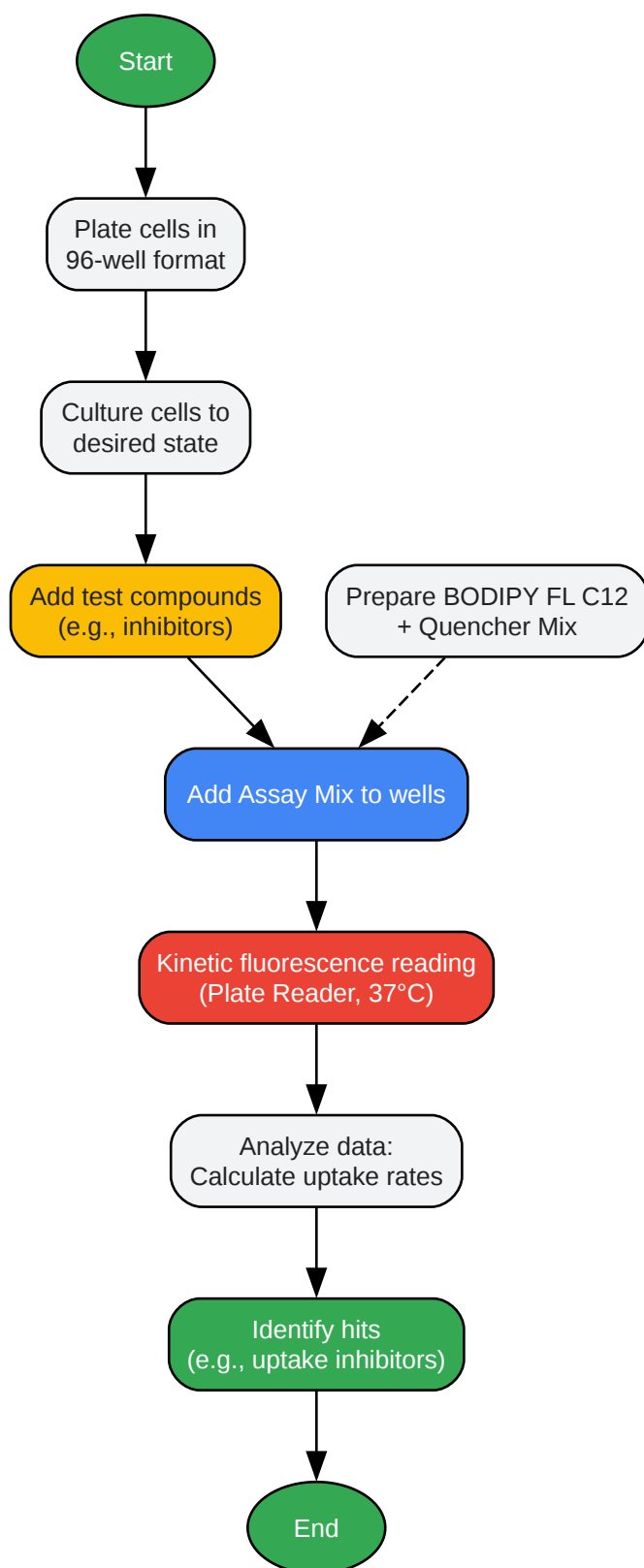
This protocol outlines a plate-reader-based assay to measure fatty acid uptake, often used for screening purposes.

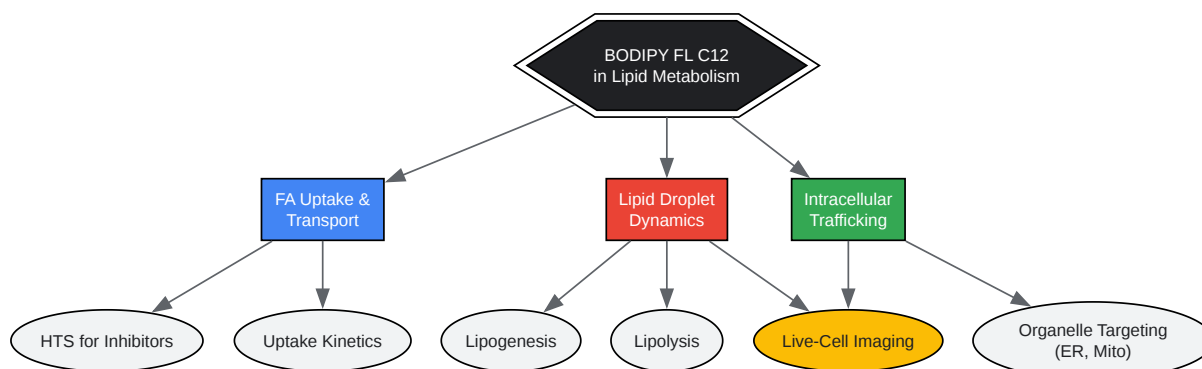
- Cell Plating: Plate cells (e.g., 3T3-L1 adipocytes or a relevant cell line) in a 96-well black-wall, clear-bottom plate and culture appropriately.[4][17]
- Serum Starvation: Prior to the assay, incubate the cells in serum-free medium for at least 1 hour to reduce baseline lipid uptake.[7]
- Assay Solution Preparation: Prepare an assay solution containing **BODIPY FL C12** (e.g., 25 μ M) complexed with fatty acid-free Bovine Serum Albumin (BSA).[4] Include a fluorescence quencher like Trypan Blue (e.g., 10 mg/ml) to eliminate the signal from non-internalized probe.
- Uptake Measurement: Add the assay solution to each well. Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
- Data Acquisition: Measure fluorescence intensity kinetically (e.g., every 12-30 seconds) using bottom-read mode with excitation at ~485 nm and emission at ~525 nm.[9] The rate of fluorescence increase corresponds to the rate of fatty acid uptake.

Visualizations

The following diagrams illustrate key pathways and workflows related to the use of **BODIPY FL C12**.







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